[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine
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Overview
Description
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine is an organic compound with the molecular formula C10H13BrFNO It belongs to the class of ethylamine derivatives and is characterized by the presence of bromine and fluorine atoms on a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine typically involves the reaction of 3-bromo-4-fluoroanisole with N,N-dimethylethanolamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine group is introduced to the aromatic ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxyethylamines, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
[2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Bromo-3-fluorophenoxy)ethyl]dimethylamine: Similar in structure but with different positional isomers of bromine and fluorine atoms.
[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine: Another positional isomer with distinct chemical properties.
Uniqueness
The uniqueness of [2-(3-Bromo-4-fluorophenoxy)ethyl]dimethylamine lies in its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for targeted synthesis and applications in various fields of research.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSHMYOCRZYTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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